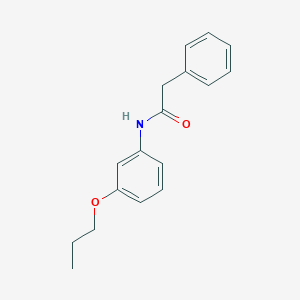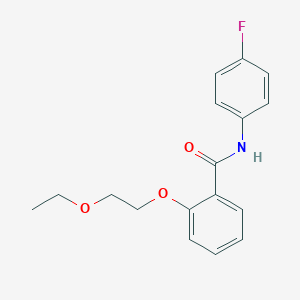![molecular formula C16H16ClN3O2 B268694 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, commonly known as CDK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a small-molecule inhibitor that targets cyclin-dependent kinases (CDKs), a family of proteins that play a crucial role in regulating the cell cycle. CDKs are often overexpressed in cancer cells, leading to uncontrolled cell proliferation, making them an attractive target for cancer therapy.
Mécanisme D'action
CDK inhibitor works by inhibiting the activity of 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which are essential for cell cycle progression. This compound are activated by binding to cyclins, which regulate their activity. CDK inhibitor binds to the ATP-binding site of this compound, preventing their activation and subsequent cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CDK inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to cell death. CDK inhibitor has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CDK inhibitor has been shown to induce apoptosis, a process that leads to programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
CDK inhibitor has several advantages for lab experiments. It is a small-molecule inhibitor, making it easy to synthesize and purify. It is also highly specific for 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, making it an attractive target for cancer therapy. However, CDK inhibitor has some limitations. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, CDK inhibitor has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
For CDK inhibitor include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict patient response to CDK inhibitor therapy. Additionally, CDK inhibitor may have potential applications in other diseases, such as Alzheimer's disease and viral infections.
Méthodes De Synthèse
The synthesis of CDK inhibitor involves the reaction of 4-chloroaniline with N,N-dimethylbenzamide in the presence of a carbonylating agent. The reaction yields 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
CDK inhibitor has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. CDK inhibitor has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C16H16ClN3O2 |
|---|---|
Poids moléculaire |
317.77 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-4-3-5-14(10-11)19-16(22)18-13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H2,18,19,22) |
Clé InChI |
WOQUGJZWHQNPCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
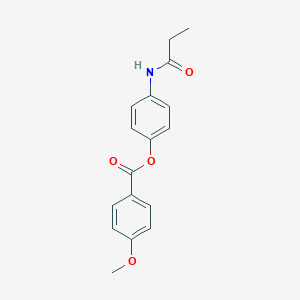
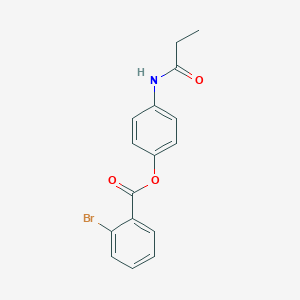
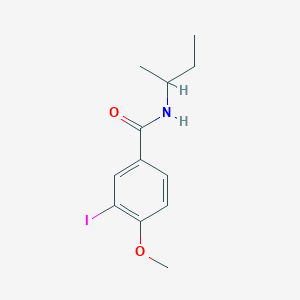
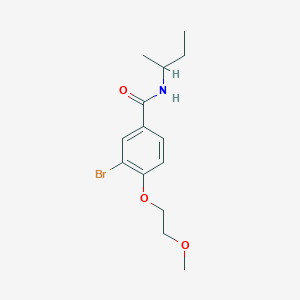
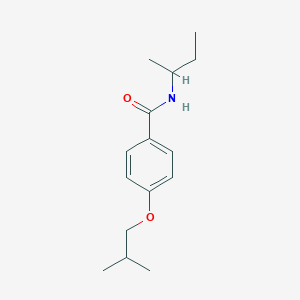
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
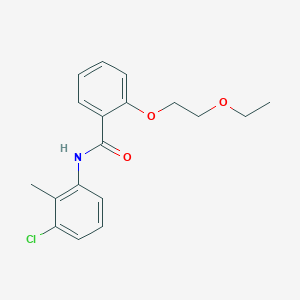
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
